molecular formula C13H11F2NO3S B5391255 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B5391255
M. Wt: 299.29 g/mol
InChI Key: MAMJTOGIFMBHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound characterized by the presence of difluoro and methoxyphenyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 2-methoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-difluorobenzenesulfonyl chloride is reacted with 2-methoxyaniline in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 3,4-difluoro-N-(2-ethoxyphenyl)benzenesulfonamide
  • 3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMJTOGIFMBHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.